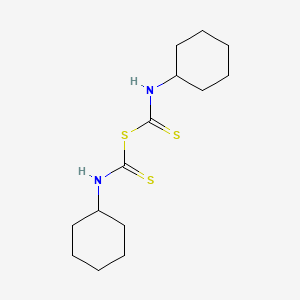![molecular formula C20H10Br4O4 B14008325 (1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone] CAS No. 7512-23-4](/img/structure/B14008325.png)
(1,2-Phenylene)bis[(3,5-dibromo-4-hydroxyphenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3,5-dibromo-4-hydroxy-benzoyl)phenyl]-(3,5-dibromo-4-hydroxy-phenyl)methanone is an organic compound belonging to the class of aryl-phenylketones. These compounds are characterized by a ketone group substituted by one aryl group and one phenyl group. The presence of bromine and hydroxyl groups in its structure makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-dibromo-4-hydroxy-benzoyl)phenyl]-(3,5-dibromo-4-hydroxy-phenyl)methanone typically involves the bromination of 4-hydroxybenzoic acid followed by a Friedel-Crafts acylation reaction. The bromination is carried out using bromine in the presence of a suitable solvent like acetic acid. The Friedel-Crafts acylation involves the reaction of the brominated product with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The presence of bromine and hydroxyl groups makes it a candidate for binding to active sites of enzymes, thereby inhibiting their activity.
Medicine
The compound is investigated for its potential therapeutic applications. Its ability to inhibit enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers and other advanced materials.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes. The bromine and hydroxyl groups interact with the active sites of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzoic acid
- 3-(3,5-Dibromo-4-Hydroxy-Benzoyl)-2-Ethyl-Benzofuran-6-Sulfonic Acid Dimethylamide
Uniqueness
Compared to similar compounds, [2-(3,5-dibromo-4-hydroxy-benzoyl)phenyl]-(3,5-dibromo-4-hydroxy-phenyl)methanone has a unique combination of bromine and hydroxyl groups, which enhances its reactivity and binding affinity to enzymes. This makes it a more potent inhibitor and a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
7512-23-4 |
|---|---|
Molecular Formula |
C20H10Br4O4 |
Molecular Weight |
633.9 g/mol |
IUPAC Name |
[2-(3,5-dibromo-4-hydroxybenzoyl)phenyl]-(3,5-dibromo-4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C20H10Br4O4/c21-13-5-9(6-14(22)19(13)27)17(25)11-3-1-2-4-12(11)18(26)10-7-15(23)20(28)16(24)8-10/h1-8,27-28H |
InChI Key |
NYYZIFLEJSLASL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)Br)O)Br)C(=O)C3=CC(=C(C(=C3)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tributyl{[(2,4-dichlorophenoxy)acetyl]oxy}stannane](/img/structure/B14008248.png)
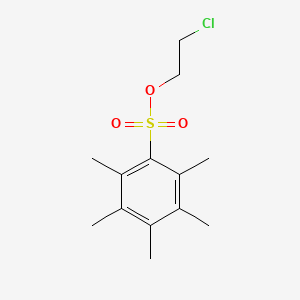
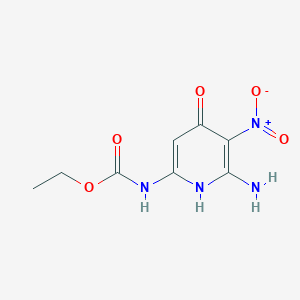


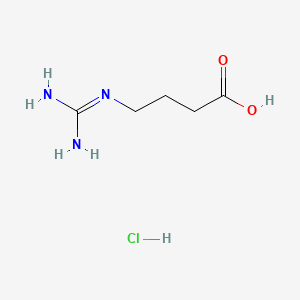
![N-[(Z)-(4-chlorophenyl)methylideneamino]-4-[3-(trifluoromethyl)anilino]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxamide](/img/structure/B14008273.png)
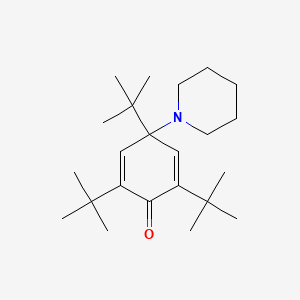

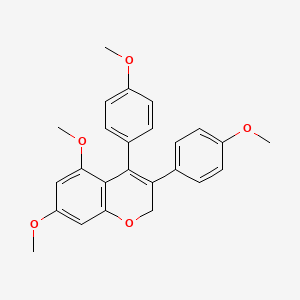
![Ethyl 6-[[2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dioxo-1,2,4-triazin-6-yl]sulfanyl]hexanoate](/img/structure/B14008303.png)


